1-Chloroimidazo[1,5-a]pyridin-5-amine
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Overview
Description
1-Chloroimidazo[1,5-a]pyridin-5-amine is a heterocyclic compound with the molecular formula C7H6ClN3. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and materials science . This compound is characterized by a fused bicyclic structure that includes both imidazole and pyridine rings, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroimidazo[1,5-a]pyridin-5-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminopyridine with α-haloketones under basic conditions. This reaction typically proceeds via the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,5-a]pyridine core . The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Chloroimidazo[1,5-a]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, TBHP.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
1-Chloroimidazo[1,5-a]pyridin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: The compound is used in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-Chloroimidazo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1-Chloroimidazo[1,5-a]pyridin-5-amine can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
1-chloroimidazo[1,5-a]pyridin-5-amine |
InChI |
InChI=1S/C7H6ClN3/c8-7-5-2-1-3-6(9)11(5)4-10-7/h1-4H,9H2 |
InChI Key |
MCACSPHRFBBPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN2C(=C1)N)Cl |
Origin of Product |
United States |
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